![molecular formula C31H42N4O4 B10822055 Onychocin B](/img/no-structure.png)
Onychocin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Onychocin B is a cyclic tetrapeptide originally isolated from the fungus Onychocola sclerotica. It is known for its calcium channel inhibitory activity, specifically targeting the voltage-gated calcium channel Ca v 1.2 with an IC 50 value of 7.1 µM
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Onychocin B can be synthesized through the cyclization of linear tetrapeptides containing N-methylated amino acids. One method involves using 1-propanephosphonic acid anhydride for the cyclization process . The linear tetrapeptide is first synthesized, followed by cyclization under specific conditions to form the cyclic structure.
Industrial Production Methods: Industrial production of this compound involves fermentation processes using the fungus Onychocola sclerotica. The compound is then extracted and purified using chromatographic techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Onychocin B undergoes various chemical reactions, including hydrolysis and derivatization. One notable reaction is the complete acid hydrolysis of the peptide, which releases the constituent amino acids .
Common Reagents and Conditions:
Hydrolysis: Complete acid hydrolysis using strong acids like hydrochloric acid.
Derivatization: The released amino acids are derivatized with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomeric pairs.
Major Products: The major products formed from these reactions are the derivatized amino acids, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Wissenschaftliche Forschungsanwendungen
Onychocin B has several scientific research applications:
Wirkmechanismus
Onychocin B exerts its effects by inhibiting the voltage-gated calcium channel Ca v 1.2. This inhibition occurs through the binding of this compound to the channel, preventing calcium ions from entering the cell. This action disrupts the normal function of the calcium channel, leading to reduced calcium influx and subsequent cellular effects .
Vergleich Mit ähnlichen Verbindungen
Onychocin B is similar in structure to other N-methylated cyclotetrapeptides, such as hirsutide . it is unique due to its specific calcium channel inhibitory activity and its origin from the fungus Onychocola sclerotica. Other similar compounds include:
Eigenschaften
Molekularformel |
C31H42N4O4 |
---|---|
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
6,12-dibenzyl-3-butan-2-yl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C31H42N4O4/c1-7-21(4)27-31(39)35(6)24(18-22-14-10-8-11-15-22)28(36)32-26(20(2)3)30(38)34(5)25(29(37)33-27)19-23-16-12-9-13-17-23/h8-17,20-21,24-27H,7,18-19H2,1-6H3,(H,32,36)(H,33,37) |
InChI-Schlüssel |
KZGZTOMXQSOTKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.